molecular formula C46H48O2P2 B3424647 (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl CAS No. 362634-22-8

(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

Cat. No.: B3424647
CAS No.: 362634-22-8
M. Wt: 694.8 g/mol
InChI Key: IMUHNRWTDUVXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes. Its unique structure, featuring two phosphine groups and methoxy substituents, allows for high selectivity and efficiency in catalytic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl backbone, which is then functionalized with phosphine groups.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like recrystallization, column chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Complexation: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.

    Oxidation: Can be oxidized to form phosphine oxides.

    Substitution: The phosphine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Complexation: Typically involves the use of metal salts (e.g., PdCl2, PtCl2) in solvents like dichloromethane or toluene.

    Oxidation: Performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Conducted in the presence of bases like triethylamine or sodium hydride.

Major Products

    Metal Complexes: These complexes are often used as catalysts in various organic transformations.

    Phosphine Oxides: Formed as a result of oxidation reactions.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: Used as a ligand in enantioselective hydrogenation, hydroformylation, and cross-coupling reactions.

    Organometallic Chemistry: Facilitates the formation of stable metal-ligand complexes.

Biology

    Bioconjugation: Employed in the synthesis of bioconjugates for drug delivery and imaging applications.

Medicine

    Pharmaceutical Synthesis: Aids in the production of chiral drugs and intermediates.

Industry

    Polymerization Catalysts: Used in the production of polymers with specific properties.

    Fine Chemicals: Involved in the synthesis of high-value chemicals and materials.

Mechanism of Action

The mechanism by which (S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl exerts its effects involves the formation of metal-ligand complexes. These complexes facilitate various catalytic processes by stabilizing transition states and lowering activation energies. The phosphine groups coordinate with metal centers, while the methoxy groups influence the electronic properties of the ligand, enhancing its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral ligand used in asymmetric catalysis.

  • **DIPAMP (1,2-Bis[(2-methoxyphenyl)phenylphosph

Properties

IUPAC Name

[2-[2-bis(3,5-dimethylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H48O2P2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41(47-9)45(43)46-42(48-10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUHNRWTDUVXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H48O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459317
Record name AGN-PC-004SVW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

694.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394248-45-4, 362634-22-8
Record name AGN-PC-004SVW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Reactant of Route 2
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Reactant of Route 3
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Reactant of Route 4
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Reactant of Route 5
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Reactant of Route 6
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.